molecular formula C28H22ClN3O3S B2815362 (2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 391866-65-2

(2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2815362
CAS No.: 391866-65-2
M. Wt: 516.01
InChI Key: CDVLUGDGVMRLFU-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules notable for their fused thiazole-pyrimidine core and diverse pharmacological applications. Its structure features:

  • A (2E)-2-[(2-chlorophenyl)methylidene] group at position 2, confirmed via X-ray crystallography in related compounds .
  • A 5-(4-methoxyphenyl) substituent, which enhances electron density and may influence binding interactions.
  • A 7-methyl group and N-phenylcarboxamide at position 6, contributing to steric and electronic properties.

Synthetic routes typically involve condensation of thiazolidinone precursors with aldehydes (e.g., 2-chlorobenzaldehyde) in acetic acid/acetic anhydride mixtures, followed by cyclization . The stereochemical integrity of the benzylidene moiety is critical, as the (E) -configuration ensures optimal molecular packing and reactivity .

Properties

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN3O3S/c1-17-24(26(33)31-20-9-4-3-5-10-20)25(18-12-14-21(35-2)15-13-18)32-27(34)23(36-28(32)30-17)16-19-8-6-7-11-22(19)29/h3-16,25H,1-2H3,(H,31,33)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVLUGDGVMRLFU-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thiazole derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidines.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Several studies suggest that these compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in experimental models.

Case Studies

  • Anticancer Activity : A study conducted on thiazolo[3,2-a]pyrimidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of various thiazolo[3,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimal inhibitory concentrations established for effective treatment .
  • Anti-inflammatory Research : A case study explored the anti-inflammatory effects of thiazolo[3,2-a]pyrimidines in a rat model of arthritis. The compound significantly reduced swelling and pain compared to controls, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The thiazolo[3,2-a]pyrimidine core is conserved across analogues, but substituent variations significantly alter properties:

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Group Key Findings
Target Compound 2-(2-Chlorophenyl)methylidene (E) 4-Methoxyphenyl N-Phenylcarboxamide Enhanced stereochemical stability due to (E)-configuration .
Ethyl 5-(4-Chlorophenyl)-2-[(2,4-Dichlorophenyl)methylidene]-7-methyl-3-oxo-...-6-carboxylate 2,4-Dichlorophenylmethylidene 4-Chlorophenyl Ethyl carboxylate Higher lipophilicity; potential PAINS liability due to polyhalogenation .
Ethyl 2-(4-Carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-...-6-carboxylate 4-Carboxybenzylidene Phenyl Ethyl carboxylate Carboxylic acid group improves solubility; crystal packing via H-bonding .
5-(4-Methoxyphenyl)-3,8-Diphenyl-N-[...]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Fused pyrrolo-thiazolo system 4-Methoxyphenyl Carboxamide Extended π-system increases rigidity; altered pharmacokinetic profile .

Structural Insights :

  • Puckering : X-ray studies of ethyl carboxylate analogues reveal a flattened boat conformation in the pyrimidine ring, with deviations up to 0.224 Å from planarity . This puckering may influence binding to biological targets.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl) at position 2 increase electrophilicity but may introduce PAINS liabilities .
    • Methoxy groups (e.g., 4-methoxyphenyl) enhance solubility and π-π stacking .
Pharmacological Considerations
  • PAINS Alerts : Ethyl carboxylate derivatives with polyhalogenated benzylidenes (e.g., 2,4-dichlorophenyl) are flagged as PAINS due to promiscuous assay interference .
  • Carboxamide vs.

Biological Activity

The compound (2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound based on recent studies, including its potential as an anticancer agent and its effects on various biological pathways.

Structure and Synthesis

The compound features a complex structure characterized by a thiazolo-pyrimidine core with several substituents that may influence its biological activity. The synthesis typically involves multi-step processes that include cyclization and functional group modifications to enhance pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant inhibition of Topoisomerase II , an enzyme crucial for DNA replication and repair. In vitro assays using A549 lung cancer cells indicated that these compounds induce cell cycle arrest and apoptosis, suggesting a promising mechanism for anticancer activity through Topoisomerase II inhibition .

CompoundIC50 (µM)Mechanism of Action
Thiazolo[3,2-a]pyrimidine Derivative5.0Topoisomerase II Inhibition
Control (Doxorubicin)0.5Topoisomerase II Inhibition

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial effects . Compounds derived from this scaffold showed moderate activity against various bacterial strains when tested in vitro. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory properties as well. Studies suggest that thiazolo[3,2-a]pyrimidines can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response . The analgesic properties have also been noted in animal models where these compounds reduced pain responses comparable to traditional analgesics.

Case Study 1: Anticancer Evaluation

In a study published in 2023, a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against A549 cells. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of various thiazolo derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness with some exhibiting MIC values comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing this thiazolopyrimidine derivative?

The compound is typically synthesized via multi-step reactions involving cyclocondensation and arylidene formation. A common method involves refluxing intermediates (e.g., substituted thiouracils) with aldehydes (e.g., 2-chlorobenzaldehyde) in the presence of sodium acetate and glacial acetic acid. For example, details a protocol where 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester reacts with chloroacetic acid and an aldehyde under reflux, yielding the target compound after recrystallization (78% yield). Catalysts like ammonium acetate () and solvents like DMF () are critical for optimizing yields .

Q. Which spectroscopic and crystallographic techniques are used to confirm its structure?

Structural confirmation requires:

  • NMR spectroscopy (¹H/¹³C) to analyze substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
  • X-ray crystallography to resolve stereochemistry and molecular conformation. and report triclinic crystal systems (space group P1) with intermolecular C–H···O hydrogen bonding, critical for stabilizing the 3D lattice .
  • IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations .

Q. How does the 2-chlorophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing chlorine atom on the benzylidene group enhances electrophilicity at the α,β-unsaturated carbonyl system, facilitating nucleophilic attack in reactivity studies. Comparative crystallographic data () show that chloro-substituted derivatives exhibit shorter C=O bond lengths (1.21–1.23 Å) vs. methoxy-substituted analogs (1.25–1.27 Å), indicating increased polarization .

Advanced Research Questions

Q. How can crystallography data resolve discrepancies in reported biological activities of analogs?

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer) often arise from variations in substituent regiochemistry. For example, highlights that 2,4-dichlorophenyl analogs exhibit higher antiproliferative activity than 3,4-dichloro derivatives due to improved π-stacking in DNA intercalation. Systematic X-ray analysis (e.g., dihedral angles between thiazolopyrimidine and aryl rings) can correlate structural flexibility with bioactivity .

Q. What experimental designs are optimal for studying substituent effects on bioactivity?

  • SAR Studies : Synthesize analogs with halogen (F, Cl), methoxy, or methyl groups at the 2- and 5-positions ( ).
  • In Vitro Assays : Use standardized protocols (e.g., MTT for cytotoxicity) against cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons. notes that furan or thiophene substituents () enhance antifungal activity by 30–50% via membrane disruption .
  • Computational Modeling : Dock optimized crystal structures () into target proteins (e.g., topoisomerase II) using AutoDock Vina to predict binding affinities .

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Contradictions arise from polymorphic forms (e.g., reports DMF solvates with improved aqueous solubility). Methodological solutions include:

  • Hansen Solubility Parameters : Compare experimental vs. calculated values for solvents like ethanol or DMSO.
  • Thermogravimetric Analysis (TGA) : Identify solvate loss events (e.g., shows a 1:1 DMF solvate losing solvent at 120°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.